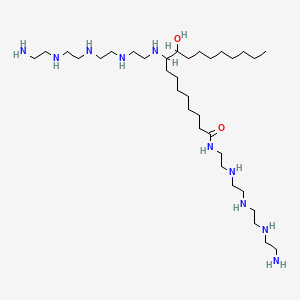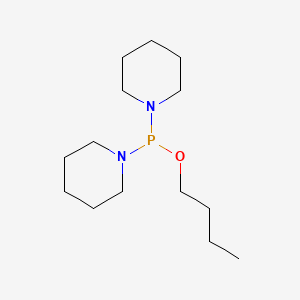
Phosphinous acid, dipiperidino-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipiperidinophosphinous acid butyl ester is an organic compound with the molecular formula C14H29N2OP. It is a phosphinous acid derivative, characterized by the presence of two piperidine rings and a butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipiperidinophosphinous acid butyl ester can be synthesized through esterification reactions involving phosphinous acids and alcohols. One common method involves the reaction of dipiperidinophosphinous acid with butanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of dipiperidinophosphinous acid butyl ester often involves large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heating of reactants, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
Dipiperidinophosphinous acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinous acid derivatives.
Aplicaciones Científicas De Investigación
Dipiperidinophosphinous acid butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and stabilizer in biological systems.
Medicine: Explored for its potential therapeutic effects, including pain management.
Industry: Utilized in the stabilization of polymers and as an additive in lubricants
Mecanismo De Acción
The mechanism of action of dipiperidinophosphinous acid butyl ester involves its ability to interact with molecular targets through its phosphinous acid group. This interaction can lead to the stabilization of reactive intermediates and the inhibition of oxidative degradation. The compound’s antioxidant properties are attributed to its ability to decompose hydroperoxides and terminate radical chain reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Dipiperidinophosphinous acid ethyl ester
- Dipiperidinophosphinous acid methyl ester
- Dipiperidinophosphinous acid propyl ester
Uniqueness
Dipiperidinophosphinous acid butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, the butyl ester variant exhibits higher stability and enhanced reactivity in certain chemical reactions .
Propiedades
Número CAS |
74038-33-8 |
|---|---|
Fórmula molecular |
C14H29N2OP |
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
butoxy-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C14H29N2OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3 |
Clave InChI |
OHZKJNVBDIIYLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(N1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


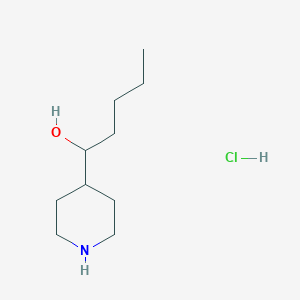



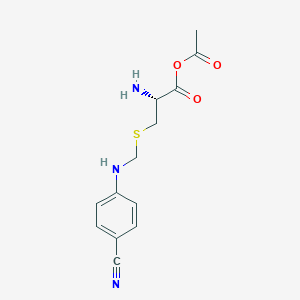
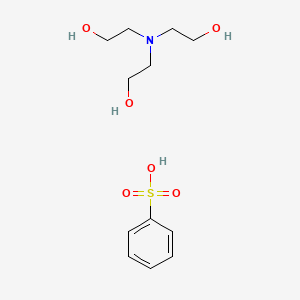
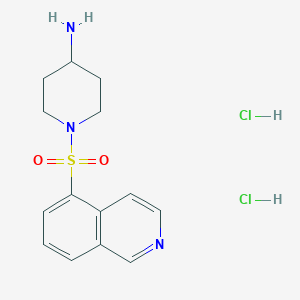

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
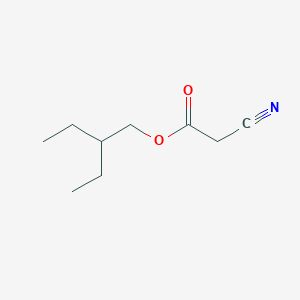

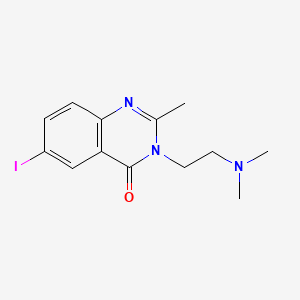
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
